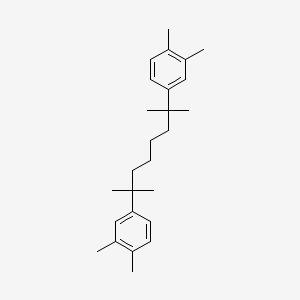
1,1'-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) is an organic compound characterized by its unique structure, which includes two 3,4-dimethylbenzene groups connected by a 2,7-dimethyloctane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) typically involves the coupling of 3,4-dimethylbenzene derivatives with a 2,7-dimethyloctane precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the coupling process. For instance, a common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of 1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) .
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of advanced materials, such as polymers and liquid crystals.
Organic Chemistry: Serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, thereby modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(isobenzofuran-1,3-dione): Similar in structure but contains isobenzofuran-1,3-dione groups instead of 3,4-dimethylbenzene.
2,7-Dimethyloctane: A simpler compound with only the 2,7-dimethyloctane chain.
Uniqueness
1,1’-(2,7-Dimethyloctane-2,7-diyl)bis(3,4-dimethylbenzene) is unique due to its combination of two 3,4-dimethylbenzene groups with a flexible 2,7-dimethyloctane linker. This structure imparts specific chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
63317-76-0 |
|---|---|
Molecular Formula |
C26H38 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
4-[7-(3,4-dimethylphenyl)-2,7-dimethyloctan-2-yl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C26H38/c1-19-11-13-23(17-21(19)3)25(5,6)15-9-10-16-26(7,8)24-14-12-20(2)22(4)18-24/h11-14,17-18H,9-10,15-16H2,1-8H3 |
InChI Key |
IXXDFYZCIQMAJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)CCCCC(C)(C)C2=CC(=C(C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


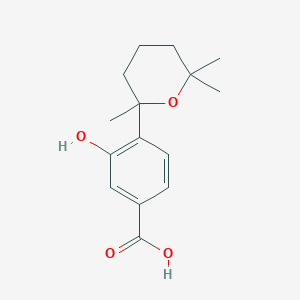

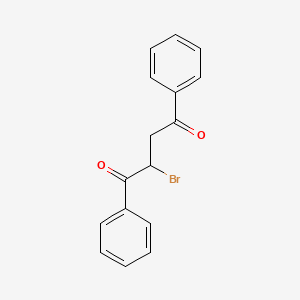
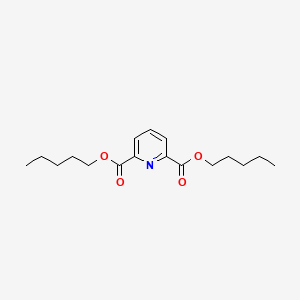
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)

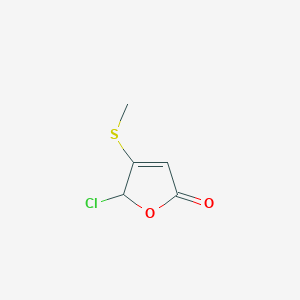

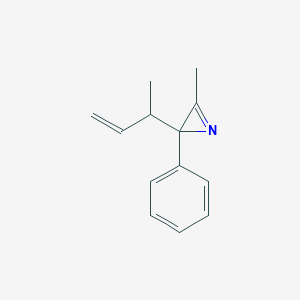

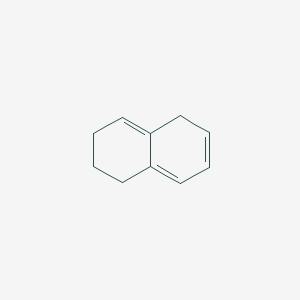
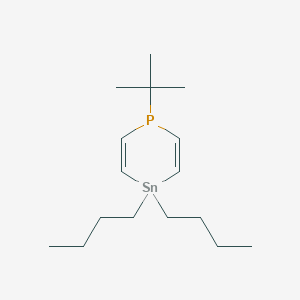

![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
